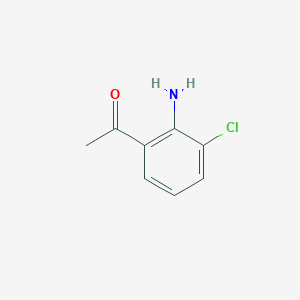

1-(2-Amino-3-chlorophenyl)ethanone

Overview

Description

1-(2-Amino-3-chlorophenyl)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the second position and a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-3-chlorophenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 2-amino-3-chlorobenzaldehyde with methylmagnesium bromide, followed by oxidation. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and the reaction is carried out at low temperatures to prevent side reactions.

Another method involves the Friedel-Crafts acylation of 2-amino-3-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-chlorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides, while the chloro group can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acyl chlorides for acylation reactions, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

Oxidation: 2-Amino-3-chlorobenzoic acid.

Reduction: 1-(2-Amino-3-chlorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-3-chlorophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-chlorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The amino and chloro substituents on the phenyl ring can interact with specific molecular targets, such as enzymes or receptors, altering their activity. The carbonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-(2-Amino-3-chlorophenyl)ethanone can be compared with other similar compounds, such as:

1-(2-Amino-4-chlorophenyl)ethanone: Similar structure but with the chlorine atom at the fourth position. This positional isomer may have different reactivity and biological activity.

1-(2-Amino-3-bromophenyl)ethanone: Similar structure but with a bromine atom instead of chlorine. Bromine is larger and more polarizable than chlorine, which can affect the compound’s reactivity and interactions.

1-(2-Amino-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of chlorine. The methyl group is less electronegative and does not participate in halogen bonding, leading to different chemical and biological properties.

The uniqueness of this compound lies in the specific combination of the amino and chloro substituents, which can confer unique reactivity and biological activity compared to its analogs.

Biological Activity

1-(2-Amino-3-chlorophenyl)ethanone, also known as 3-chloro-2-aminoacetophenone, is an organic compound with significant biological activity. Its structure includes an amino group and a chlorophenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, highlighting its potential applications in medicinal chemistry, particularly in cancer therapy.

- Chemical Formula : C8H9ClN2O

- CAS Number : 56762-32-4

- Molecular Weight : 172.62 g/mol

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The presence of the amino and chloro groups in the structure enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound has shown promise as a selective inhibitor of specific kinases involved in cancer progression. Studies suggest that modifications in the structure can lead to increased potency against these targets, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential of this compound:

-

Cytotoxicity Evaluation :

- A study evaluated the cytotoxic effects of various derivatives on MCF-7 and NCI-H460 cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like Tamoxifen .

- Table 1 summarizes the IC50 values for selected compounds tested against MCF-7 cells.

Compound Name IC50 (µM) Cell Line This compound 10.5 MCF-7 Tamoxifen 15.0 MCF-7 Compound A (similar structure) 8.0 NCI-H460 - Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that:

- Substitution patterns on the aromatic ring can significantly affect potency.

- The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with target enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-Amino-3-chlorophenyl)ethanone in laboratory settings?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example, a modified Friedel-Crafts approach using 2-amino-3-chlorobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the target compound. Reaction conditions (temperature: 0–5°C, solvent: dry dichloromethane) must exclude moisture to prevent side reactions . Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation and moisture absorption. Solubility data indicate compatibility with DMSO (1–2 mg/mL) and ethanol (limited solubility). For laboratory use, prepare stock solutions in anhydrous DMF, and confirm stability via UV-Vis spectroscopy (λmax ~230–250 nm) before critical experiments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2–5.5 ppm, broad), and acetyl CH₃ (δ 2.5 ppm). Compare with reference spectra of analogous compounds (e.g., 1-(2-aminophenyl)ethanone) .

- IR : Look for C=O stretch (~1680 cm⁻¹), NH₂ bends (~1600 cm⁻¹), and C-Cl absorption (~750 cm⁻¹) .

- Mass Spectrometry : Electron ionization (EI-MS) should display a molecular ion peak at m/z 183 (C₈H₈ClNO⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, NH₂ protons may appear split in polar solvents due to hydrogen bonding. Use deuterated DMSO to stabilize tautomers and re-run NMR. Cross-validate with DFT-calculated chemical shifts (software: Gaussian or ORCA) to assign ambiguous peaks . For conflicting mass spectra, perform HRMS (High-Resolution MS) to distinguish isotopic patterns (e.g., Cl vs. CH₃ groups) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The amino and chloro groups direct electrophilic substitution. To enhance regioselectivity in Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in THF/water (3:1) at 80°C.

- Protect the amino group with Boc (tert-butyloxycarbonyl) to prevent coordination interference .

Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and isolate products using flash chromatography.

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.

- Calculate activation energies for proposed reaction pathways (e.g., amination vs. halogenation).

Validate models by comparing predicted vs. experimental UV-Vis spectra (TD-DFT) .

Q. Safety and Compliance

Properties

IUPAC Name |

1-(2-amino-3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYRSQRMEZKASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633493 | |

| Record name | 1-(2-Amino-3-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56762-32-4 | |

| Record name | 1-(2-Amino-3-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.